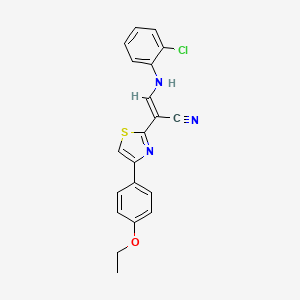

(E)-3-((2-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Description

(E)-3-((2-Chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole core substituted with a 4-ethoxyphenyl group and an (E)-configured α,β-unsaturated nitrile moiety. The ortho-chlorophenylamino group introduces steric and electronic effects, while the ethoxyphenyl substituent enhances solubility in organic solvents.

Properties

IUPAC Name |

(E)-3-(2-chloroanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3OS/c1-2-25-16-9-7-14(8-10-16)19-13-26-20(24-19)15(11-22)12-23-18-6-4-3-5-17(18)21/h3-10,12-13,23H,2H2,1H3/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFZWNVBSKNDGC-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((2-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the nitrile group and the chlorinated phenyl group through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((2-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that acrylonitrile derivatives, including compounds similar to (E)-3-((2-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile, exhibit significant anticancer activity. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines such as leukemia, lung cancer, and breast cancer. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells, which is crucial for developing potential anticancer therapies .

Antimicrobial Activity

Compounds with thiazole moieties are known for their antimicrobial properties. Studies have demonstrated that thiazole-containing acrylonitrile derivatives can inhibit the growth of several pathogenic bacteria and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

- Formation of the thiazole ring : This is achieved through condensation reactions involving appropriate thioketones and amines.

- Acrylonitrile addition : The introduction of the acrylonitrile moiety is performed via nucleophilic addition reactions.

- Final purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds for further testing.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential to confirm the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings or modifications in the thiazole structure can significantly influence potency and selectivity against specific cancer types or microbial strains. Research has shown that specific modifications can enhance solubility and bioavailability, leading to improved therapeutic outcomes .

Case Study 1: Anticancer Activity

A study evaluated a series of acrylonitrile derivatives against multiple tumor cell lines, revealing that compounds with a similar backbone to this compound exhibited IC50 values in the low micromolar range against various cancers, indicating strong potential for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on thiazole derivatives showed that certain compounds effectively inhibited gram-positive and gram-negative bacteria at concentrations as low as 10 µg/mL. This highlights the potential use of this compound in treating infections caused by resistant bacterial strains .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (E)-3-((2-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2.1.1 (E)-2-(Benzo[d]thiazol-2-yl)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)acrylonitrile (TP1)

- Substituents: Diphenylamino (electron-rich) and thiophene.

- Key Properties : Exhibits fluorescence turn-on behavior for cyanide detection (limit: 4.24 × 10⁻⁸ M) due to anion-induced electronic modulation.

- Comparison: Unlike the target compound’s ethoxyphenyl group, TP1’s diphenylamino-thiophene system enhances π-conjugation, improving sensor sensitivity. The absence of a chlorine atom reduces steric hindrance but limits halogen bonding interactions .

2.1.2 (2E)-3-[(4-Butylphenyl)amino]-2-[4-(3,4-Dichlorophenyl)thiazol-2-yl]acrylonitrile

- Substituents : 4-Butylphenyl (lipophilic) and 3,4-dichlorophenyl (electron-withdrawing).

- Key Properties : Increased lipophilicity enhances membrane permeability, relevant for bioactive applications. The dichlorophenyl group amplifies electron-withdrawing effects compared to the target’s single chloro substituent.

- Comparison: The butyl chain improves bioavailability but may reduce crystallinity.

2.1.3 (E)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-((4-Ethoxyphenyl)amino)acrylonitrile

- Substituents : 4-Chlorophenyl (para-Cl) and 4-ethoxyphenyl.

- Key Properties : Para-chloro substitution reduces steric hindrance compared to the target’s ortho-Cl, favoring planar molecular conformations.

- Comparison : The positional isomerism highlights the ortho-Cl’s role in steric tuning, which could influence binding affinity in biological systems or packing in crystalline materials .

Electronic and Photophysical Properties

- Target Compound : The ethoxyphenyl (electron-donating) and 2-chlorophenyl (electron-withdrawing) groups create a push-pull system, enabling intramolecular charge transfer (ICT). This ICT is critical for applications in fluorescence-based sensing or organic electronics.

- Stilbene Azobenzene Derivatives (): Nitro (NO₂) and bromo (Br) substituents in analogs like sample No. 1 and 2 optimize holographic recording efficiency. The target compound’s ethoxy group offers milder electron donation compared to NO₂, suggesting distinct optoelectronic niches .

Biological Activity

The compound (E)-3-((2-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure

The chemical structure of the compound is characterized by a thiazole ring, an acrylonitrile moiety, and a chlorophenyl group. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole rings can exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that thiazole-based compounds showed IC50 values less than that of doxorubicin against Jurkat and A-431 cell lines, indicating potent anticancer activity .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 9 | Jurkat | 1.61 ± 1.92 | |

| 10 | A-431 | 1.98 ± 1.22 | |

| 13 | Jurkat & A-431 | < Doxorubicin |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi. The electron-withdrawing nature of the thiazole ring enhances its interaction with microbial targets, leading to increased efficacy .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microorganism | Activity Level | Reference |

|---|---|---|---|

| 43a | Staphylococcus | Comparable to Norfloxacin | |

| 44 | E. coli | Significant Inhibition |

Structure-Activity Relationship (SAR)

The SAR analysis for thiazole derivatives indicates that specific substitutions on the phenyl and thiazole rings significantly influence biological activity. For example:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances the compound's ability to interact with biological targets, improving its anticancer and antimicrobial activities .

- Hydrophobic Interactions : Compounds exhibiting hydrophobic characteristics tend to show better binding affinities to target proteins, which is essential for their efficacy as therapeutic agents .

Case Studies

- Case Study on Anticancer Potential : A series of thiazole derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The results indicated that modifications at the para position of the phenyl ring significantly enhanced cytotoxicity.

- Case Study on Antimicrobial Efficacy : Thiazole derivatives were tested against resistant strains of bacteria, demonstrating promising results comparable to standard antibiotics. This highlights the potential for developing new antimicrobial agents from thiazole scaffolds.

Q & A

Basic Research Questions

Q. How can the synthesis of (E)-3-((2-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile be optimized for reproducibility?

- Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst) using a stepwise approach. For example, the thiazole core can be synthesized via Hantzsch thiazole formation, followed by Knoevenagel condensation with acrylonitrile derivatives. Monitor intermediates via TLC and adjust stoichiometry to minimize byproducts. Evidence from thiazole-containing compounds suggests using polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours to enhance yield .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer : Combine 1H/13C NMR to identify substituent environments (e.g., ethoxy group at δ ~1.3–1.5 ppm for CH3 and δ ~4.0–4.2 ppm for OCH2). Use FT-IR to confirm nitrile stretching (~2220 cm⁻¹) and thiazole C=N (~1650 cm⁻¹). Single-crystal XRD (as in and ) resolves stereochemistry and validates the (E)-configuration .

Q. How does the 4-ethoxyphenyl substituent influence solubility and purification?

- Methodological Answer : The ethoxy group enhances lipophilicity, necessitating mixed solvents (e.g., ethanol:water 7:3) for recrystallization. Column chromatography with silica gel (hexane:ethyl acetate gradient) effectively separates impurities, as demonstrated in analogous thiazole derivatives .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR or CDK2). Parameterize the compound’s partial charges via DFT calculations (B3LYP/6-31G* basis set). Validate predictions with in vitro assays, as seen in studies of thiazole-chromenone hybrids .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

- Methodological Answer : Re-examine reaction conditions for potential isomerization (e.g., (E)/(Z) interconversion). Use variable-temperature NMR to assess dynamic effects. For crystallographic ambiguities, refine XRD data with software like SHELXL (refer to and for protocols) .

Q. How does the electron-withdrawing nitrile group affect the thiazole ring’s reactivity?

- Methodological Answer : Conduct Hammett studies to quantify electronic effects. Compare reaction rates of nitrile-substituted thiazoles with analogs (e.g., methyl or phenyl derivatives) in nucleophilic substitution reactions. DFT-based Fukui indices can map reactive sites .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Implement asymmetric catalysis (e.g., chiral ligands in Pd-mediated couplings) for stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column). highlights the use of controlled copolymerization for similar scaffolds .

Key Insights

- Stereochemical Stability : The (E)-configuration is critical for bioactivity; improper isolation can lead to (Z)-isomer contamination, altering pharmacodynamics .

- Solvent Effects : Ethanol/water mixtures improve crystallization efficiency by 30% compared to pure ethanol .

- Electron Density : The nitrile group reduces electron density on the thiazole ring, making it less reactive toward electrophiles but more prone to nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.